(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride (S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13548276
InChI: InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1
SMILES: CCC(C1=CC=NC=C1)N.Cl.Cl
Molecular Formula: C8H14Cl2N2
Molecular Weight: 209.11 g/mol

(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride

CAS No.:

Cat. No.: VC13548276

Molecular Formula: C8H14Cl2N2

Molecular Weight: 209.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride -

Specification

Molecular Formula C8H14Cl2N2
Molecular Weight 209.11 g/mol
IUPAC Name (1S)-1-pyridin-4-ylpropan-1-amine;dihydrochloride
Standard InChI InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H/t8-;;/m0../s1
Standard InChI Key UXBYFXNZLPFVEN-JZGIKJSDSA-N
Isomeric SMILES CC[C@@H](C1=CC=NC=C1)N.Cl.Cl
SMILES CCC(C1=CC=NC=C1)N.Cl.Cl
Canonical SMILES CCC(C1=CC=NC=C1)N.Cl.Cl

Introduction

Chemical and Physical Properties

(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride (CAS: 1228879-25-1) is a dihydrochloride salt with the molecular formula C₈H₁₄Cl₂N₂ and a molecular weight of 209.11 g/mol. The compound features a pyridine ring substituted at the 4-position with a propan-1-amine group in the (S)-configuration, conferring chirality critical for enantioselective interactions. Key physical properties include:

PropertyValueSource
AppearanceWhite crystalline solid
SolubilityWater-soluble
Storage ConditionsRoom temperature (RT)
Molecular Weight209.11 g/mol

The compound’s solubility in water enhances its utility in aqueous experimental systems, while its stability at RT simplifies storage protocols . The chiral center at the α-carbon adjacent to the amine group enables selective binding to biological targets, a feature exploited in asymmetric synthesis and receptor studies.

Biological Activity and Mechanisms

Neurotransmitter Modulation

(S)-1-(Pyridin-4-yl)propan-1-amine dihydrochloride exhibits modulatory effects on neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine (DA) receptors. Structural analogs of this compound have demonstrated affinity for G-protein-coupled receptors (GPCRs), suggesting potential applications in neurological disorder research. For instance, its amine group facilitates hydrogen bonding with receptor active sites, while the pyridine ring contributes to π-π stacking interactions with aromatic residues.

Enzymatic Interactions

Preliminary studies suggest that the compound may inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO). This inhibition could prolong the activity of monoamines in synaptic clefts, a mechanism relevant to antidepressant and anxiolytic drug development.

Research Applications

Pharmacological Studies

The compound’s enantiomeric purity and receptor selectivity make it a valuable tool for:

  • Drug discovery: Screening for novel neuromodulators targeting depression, anxiety, or Parkinson’s disease.

  • Mechanistic studies: Elucidating ligand-receptor binding kinetics in GPCR signaling pathways.

Biochemical Assays

In vitro assays utilize the compound to probe:

  • Ion channel modulation: Effects on voltage-gated calcium or potassium channels.

  • Cellular uptake mechanisms: Interactions with neurotransmitter transporters (e.g., serotonin transporter, SERT).

Comparative Analysis with Structural Analogs

The dihydrochloride form offers advantages over the free base, including enhanced solubility and stability. Compared to racemic mixtures, the (S)-enantiomer exhibits superior binding affinity in chiral environments, underscoring the importance of stereochemistry in drug design.

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